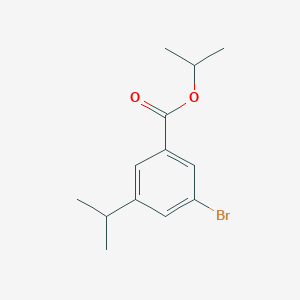

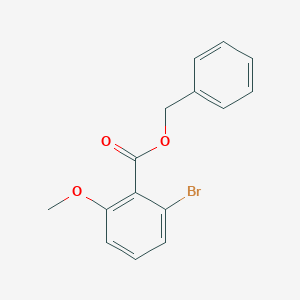

Benzyl 2-bromo-6-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

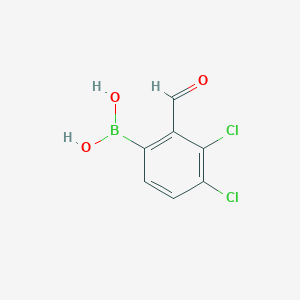

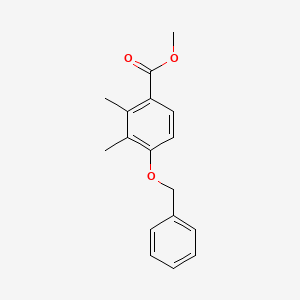

Benzyl 2-bromo-6-methoxybenzoate is a chemical compound with the molecular formula C15H13BrO3 . It has a molecular weight of 321.17 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13BrO3/c1-18-13-9-5-8-12(16)14(13)15(17)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 403.5±30.0 °C at 760 mmHg . Unfortunately, the melting point was not specified .Applications De Recherche Scientifique

Benzothiazoles in Therapeutic Applications

Benzothiazole derivatives are recognized for their wide range of biological and pharmacological activities. Research has shown that compounds with a benzothiazole moiety exhibit antimicrobial, analgesic, anti-inflammatory, antidiabetic, and especially antitumor activities. The therapeutic potential of benzothiazoles is highlighted by their structural simplicity, which allows for the development of chemical libraries that could aid in new drug discovery efforts. This suggests that Benzyl 2-bromo-6-methoxybenzoate, by virtue of its structural similarity, may also be researched for its potential in therapeutic applications, particularly as a chemotherapeutic agent (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Environmental Persistence and Effects

The occurrence and behavior of parabens, to which benzyl derivatives like this compound are structurally related, in aquatic environments have been extensively reviewed. While this compound itself is not a paraben, the research into parabens' environmental fate, biodegradability, and potential as weak endocrine disruptors could provide a framework for understanding how benzyl derivatives might interact with the environment. This could suggest avenues for research into the environmental impact of this compound and related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activity Analysis

Understanding the antioxidant capacity of compounds is critical in evaluating their potential health benefits and roles in preventing oxidative stress-related diseases. Although not directly related to this compound, studies on various analytical methods for determining antioxidant activity can offer insights into how the antioxidant potential of benzyl derivatives might be assessed. Such evaluations could be crucial for determining the applicability of this compound in health-related research and its potential benefits as an antioxidant (Munteanu & Apetrei, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling . It’s recommended to use this compound only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

benzyl 2-bromo-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-13-9-5-8-12(16)14(13)15(17)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGQUBNWFFRBST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101216790 |

Source

|

| Record name | Benzoic acid, 2-bromo-6-methoxy-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121512-69-2 |

Source

|

| Record name | Benzoic acid, 2-bromo-6-methoxy-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-bromo-6-methoxy-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.